molecular formula C22H21NO2 B2809549 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-naphthamide CAS No. 2034349-65-8

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-naphthamide

Cat. No.: B2809549
CAS No.: 2034349-65-8
M. Wt: 331.415
InChI Key: HBWDJTIPRBSGIK-UHFFFAOYSA-N
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Description

This compound features a benzofuran moiety, which is known for its wide range of biological and pharmacological activities . The presence of the naphthamide group further enhances its chemical properties, making it a valuable subject for various studies.

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-naphthamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems to produce its effects.

Safety and Hazards

Information on safety and hazards includes the compound’s toxicity, flammability, and environmental impact. It also includes precautions for handling, storage, and disposal.

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (e.g., in medicine or materials science), and ways to improve its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-naphthamide typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions to form the benzofuran ring. The next step involves the alkylation of the benzofuran with a suitable alkyl halide to introduce the propan-2-yl group. Finally, the naphthamide group is introduced through an amide coupling reaction with 1-naphthoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-naphthamide stands out due to its unique combination of the benzofuran and naphthamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-15(13-16-9-10-21-18(14-16)11-12-25-21)23-22(24)20-8-4-6-17-5-2-3-7-19(17)20/h2-10,14-15H,11-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWDJTIPRBSGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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